molecular formula C17H23N3OS2 B13807487 Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Cat. No.: B13807487
M. Wt: 349.5 g/mol
InChI Key: HAWMGEYIHOIFML-UHFFFAOYSA-N
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Description

Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopentyl group, an acetamide moiety, and a thieno[2,3-D]pyrimidinyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thieno[2,3-D]pyrimidinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-D]pyrimidinyl core.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the intermediate compound.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or thieno[2,3-D]pyrimidinyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-: A closely related compound with slight structural differences.

    Acetamide, 2-chloro-N-(3-cyano-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)-: Another similar compound with a different core structure.

Uniqueness

The uniqueness of Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23N3OS2

Molecular Weight

349.5 g/mol

IUPAC Name

N-cyclopentyl-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C17H23N3OS2/c1-4-13-10(2)23-17-15(13)16(18-11(3)19-17)22-9-14(21)20-12-7-5-6-8-12/h12H,4-9H2,1-3H3,(H,20,21)

InChI Key

HAWMGEYIHOIFML-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3CCCC3)C

Origin of Product

United States

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